tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
Overview
Description
tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol . This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative. The reaction conditions often include the use of solvents like ethyl acetate and purification steps such as washing with brine and drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also be used in the development of new pharmaceuticals .
Medicine: In medicine, this compound can be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also be used in the formulation of certain products .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
- tert-butyl (4-aminocyclohexyl)carbamate
- tert-butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Uniqueness: tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is unique due to its specific structure, which includes a cyanomethyl group attached to the cyclohexyl ring. This structural feature can impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXCCMDHUUWELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138018 | |
Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656989-82-0 | |
Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656989-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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